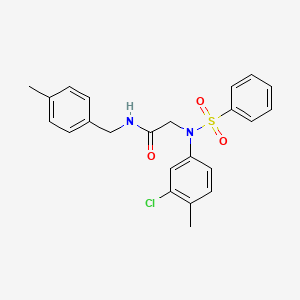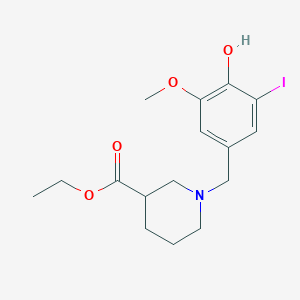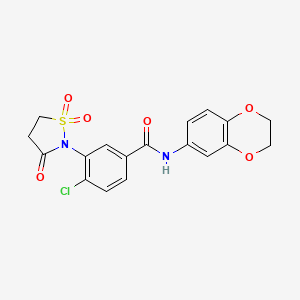
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl(4-methoxy-2,3-dimethylbenzyl)propylamine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown potential as an anticancer agent due to its ability to selectively target cancer cells that have an overactive nucleolar stress response.
Mécanisme D'action
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine works by inhibiting the transcription of ribosomal RNA (rRNA) by RNA polymerase I. This inhibition leads to nucleolar stress, which triggers a cascade of events that ultimately leads to cancer cell death. (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to be effective in cancer cells that have mutations in the TP53 tumor suppressor gene, which is commonly mutated in many types of cancer.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine is its selectivity for cancer cells that have an overactive nucleolar stress response. This selectivity makes (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy. However, one limitation of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine is its relatively poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine. One direction is to further investigate its potential as an anticancer agent, particularly in the treatment of hematological malignancies such as AML and MM. Another direction is to develop more effective formulations of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine that improve its solubility and bioavailability. Additionally, there is potential to combine (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine with other anticancer agents to improve its efficacy and reduce the risk of resistance. Finally, there is potential to develop (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine as a diagnostic tool to identify cancer cells that have an overactive nucleolar stress response.
Méthodes De Synthèse
The synthesis of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine involves a multistep process that starts with the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with cyclopropylmethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with 4-bromomethyl-2,3-dimethylbenzaldehyde to form (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine. The final product is purified by column chromatography.
Applications De Recherche Scientifique
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to selectively target cancer cells that have an overactive nucleolar stress response, which is a common feature of many cancer cells. This selectivity makes (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,3-dimethylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-10-18(11-15-6-7-15)12-16-8-9-17(19-4)14(3)13(16)2/h8-9,15H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXPTDTVQBHPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)



![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5035613.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)